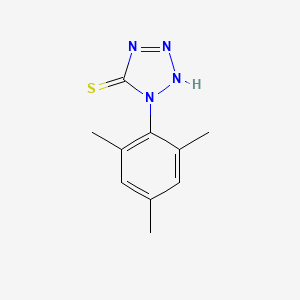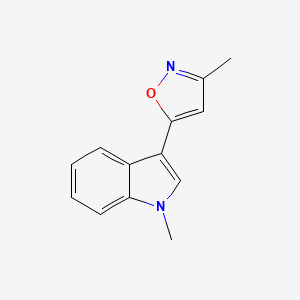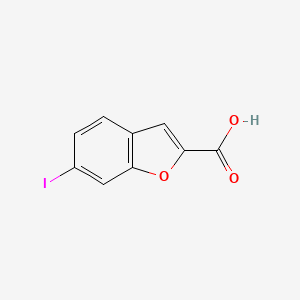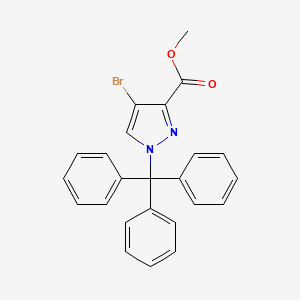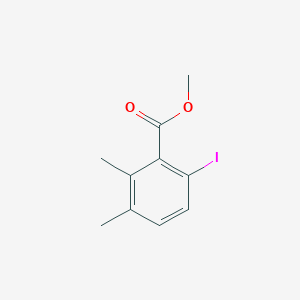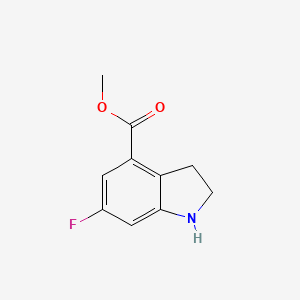
Methyl 6-fluoroindoline-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 6-fluoroindoline-4-carboxylate is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. This compound is characterized by a fluorine atom at the 6th position and a carboxylate group at the 4th position on the indoline ring. The presence of these functional groups imparts unique chemical and biological properties to the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of methyl 6-fluoroindoline-4-carboxylate typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the indoline core, which can be derived from commercially available starting materials.
Carboxylation: The carboxylate group is introduced through carboxylation reactions, often involving the use of carbon dioxide or carboxylating reagents like dimethyl carbonate.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions: Methyl 6-fluoroindoline-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the carboxylate group to an alcohol or aldehyde using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu)
Major Products Formed:
Oxidation: Oxo derivatives
Reduction: Alcohols, aldehydes
Substitution: Various substituted indoline derivatives
Aplicaciones Científicas De Investigación
Methyl 6-fluoroindoline-4-carboxylate has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical structure.
Industry: Utilized in the development of novel materials and chemical intermediates for industrial applications.
Mecanismo De Acción
The mechanism of action of methyl 6-fluoroindoline-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s fluorine atom and carboxylate group play crucial roles in its binding affinity and selectivity towards biological receptors. These interactions can modulate various cellular processes, leading to the compound’s observed biological effects. Detailed studies on its mechanism of action are ongoing to elucidate the exact pathways involved.
Comparación Con Compuestos Similares
Methyl 6-fluoroindoline-4-carboxylate can be compared with other indole derivatives, such as:
- Methyl 6-aminoindoline-4-carboxylate
- Methyl 6-chloroindoline-4-carboxylate
- Methyl 6-bromoindoline-4-carboxylate
Uniqueness: The presence of the fluorine atom at the 6th position distinguishes this compound from its analogs. Fluorine’s unique electronic properties can enhance the compound’s stability, lipophilicity, and biological activity, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C10H10FNO2 |
|---|---|
Peso molecular |
195.19 g/mol |
Nombre IUPAC |
methyl 6-fluoro-2,3-dihydro-1H-indole-4-carboxylate |
InChI |
InChI=1S/C10H10FNO2/c1-14-10(13)8-4-6(11)5-9-7(8)2-3-12-9/h4-5,12H,2-3H2,1H3 |
Clave InChI |
XMGOVRUXACGLBJ-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=C2CCNC2=CC(=C1)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




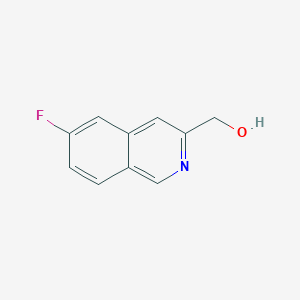

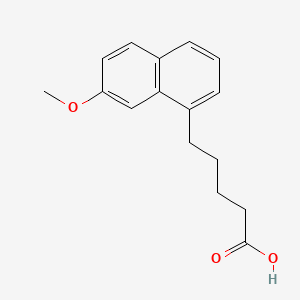
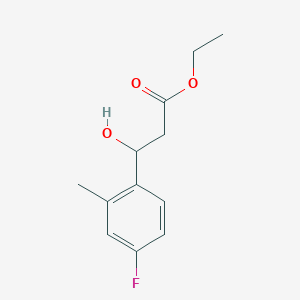
![6-Fluoro-2-methyloxazolo[4,5-b]pyridine](/img/structure/B13673088.png)
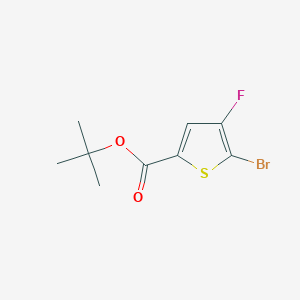
![6-Iodobenzo[b]thiophene-2-carbonitrile](/img/structure/B13673097.png)
